Pyr-pro-arg-pna

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyr-pro-arg-pna involves the stepwise assembly of the peptide chain followed by the attachment of the chromogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyr-pro-arg-pna undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteases, leading to the release of 4-nitroaniline, which can be measured spectrophotometrically.

Oxidation and Reduction: These reactions can modify the chromogenic group, affecting its absorbance properties.

Common Reagents and Conditions

Proteases: Such as tryptase and coagulation factor XIa, are commonly used to catalyze the hydrolysis of this compound.

Buffers: Typically, phosphate-buffered saline (PBS) is used to maintain the pH during reactions.

Major Products

The primary product of the hydrolysis reaction is 4-nitroaniline, which is detected due to its chromogenic properties .

Scientific Research Applications

Pyr-pro-arg-pna is widely used in various scientific research fields:

Mechanism of Action

Pyr-pro-arg-pna acts as a substrate for specific proteases. When these enzymes cleave the peptide bond, 4-nitroaniline is released. This release can be quantitatively measured due to the chromogenic properties of 4-nitroaniline, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

Boc-pro-arg-pna: Another chromogenic substrate used for similar applications but with different protective groups.

Z-gly-pro-arg-pna: Used in assays for different proteases, offering varied specificity and sensitivity.

Uniqueness

Pyr-pro-arg-pna is unique due to its high specificity for protein C and its robust chromogenic properties, making it a preferred choice in coagulation assays .

Biological Activity

Pyrrolyl-Prolyl-Arginine-p-Nitroaniline (Pyr-Pro-Arg-pNA) is a synthetic polypeptide that serves as a chromogenic substrate for various serine proteases. This compound is particularly significant in biochemical assays due to its ability to undergo hydrolysis, leading to measurable colorimetric changes. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, applications in research, and relevant case studies.

Chemical Structure and Synthesis

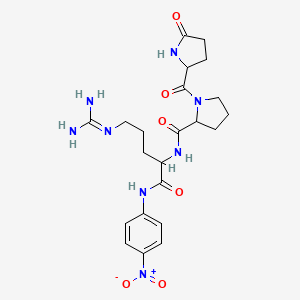

This compound consists of three amino acids: pyrrolyl, prolyl, and arginine, linked to a p-nitroaniline moiety. The synthesis typically involves several steps, including the protection and deprotection of amino acid side chains to facilitate peptide bond formation. This method is noted for its high yield and cost-effectiveness, making it suitable for large-scale production.

Enzymatic Activity

Substrate for Serine Proteases

This compound is primarily recognized for its role as a substrate for serine proteases, such as thrombin and tryptase. Upon hydrolysis by these enzymes, p-nitroaniline is released, which can be quantified spectrophotometrically. The general reaction can be summarized as follows:

This reaction is crucial for determining kinetic parameters such as the Michaelis-Menten constant (Km). Studies have shown that this compound has a Km value ranging from approximately 0.24 to 0.26 mM when tested with guinea pig tryptase.

Applications in Research

This compound has been employed in various studies to evaluate the kinetic properties of proteases involved in coagulation and inflammation processes. Its specificity towards certain enzymes allows researchers to investigate structural and functional relationships within enzyme-substrate complexes.

Case Studies

- Kinetic Analysis of Thrombin : A study utilizing this compound demonstrated its effectiveness in characterizing thrombin activity. The compound was used to determine the catalytic efficiency of thrombin, revealing insights into its substrate preferences and catalytic mechanisms.

- Tryptase Activity Measurement : Another investigation focused on guinea pig tryptase, where this compound served as a substrate to elucidate the enzyme's kinetic parameters. The findings indicated a strong correlation between substrate concentration and reaction velocity, affirming the compound's utility in enzyme assays.

Comparative Analysis with Other Chromogenic Substrates

This compound shares structural similarities with other chromogenic substrates used in enzymatic assays. Below is a comparison table highlighting key features of various substrates:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyrrolyl-Glycyl-Arginine-p-Nitroaniline | Pyr-Gly-Arg-pNA | Similar substrate but with glycine instead of proline |

| L-Ile-Pro-Arginine-p-Nitroaniline | IPR-pNA | Specifically used for tryptase; different amino acid composition |

| Pyrrolyl-Gluyl-Arginine-p-Nitroaniline | Pyr-Glu-Arg-pNA | Features glutamic acid; useful for different protease assays |

Uniqueness : this compound is distinguished by its specific sequence that optimally fits the active sites of certain serine proteases, making it particularly effective for studying their kinetics and mechanisms.

Properties

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVINHLVHHPBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.